Compound Description: (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide, also known as AMG 487, is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. AMG 487 is metabolized by CYP3A, forming two primary metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). M2 is further metabolized by CYP3A and acts as a competitive and mechanism-based inhibitor of CYP3A. This inhibition is implicated in the time-dependent pharmacokinetics of AMG 487.
Compound Description: 2-({3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}culfanyl)-N-(4-ethylphenyl)butanamide, referred to as K284-6111, is a small molecule inhibitor of Chitinase-3-like 1 (CHI3L1). [, , , , ] Studies demonstrate its ability to alleviate memory impairment and neuroinflammation in Alzheimer's disease mouse models. [, , , ] This effect is attributed to its inhibition of the ERK-PTX3 pathway, a critical player in neuroinflammation. [, , ] K284-6111 also exhibits antitumor effects by blocking the CHI3L1-IL-13Rα2 signal, preventing lung metastasis and cancer cell growth. Moreover, K284-6111 has demonstrated potential in reducing atopic skin inflammation by repressing lactoferrin expression.
Compound Description: N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide, known as NBI-74330, is a potent and selective CXCR3 antagonist. [, ] It exhibits high affinity for the CXCR3 receptor, effectively inhibiting ligand binding and downstream signaling events like calcium mobilization and chemotaxis. [, ] NBI-74330 acts as a noncompetitive antagonist at CXCR3 and demonstrates inverse agonistic properties at a constitutively active mutant of CXCR3.
Compound Description: 2-{(2R)-1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide, designated as Compound 11 in the research, functions as a high-affinity nonpeptide antagonist for the human kinin B1 receptor (B1R). It exhibits potent antagonist activity against des-Arg9-BK and Lys-des-Arg9-BK-induced contractions in rabbit aorta. Compound 11 also inhibits the phosphorylation of extracellular signal-regulated kinase1/2 mitogen-activated protein kinases induced by Lys-des-Arg9-BK.
Compound Description: N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A) is a cannabinoid antagonist. It exhibits a relatively lower affinity for both CB1 and CB2 receptors compared to its related compound NESS 0327. SR 141716A displays a 285-fold selectivity for the CB1 receptor.
Compound Description: N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide], known as NESS 0327, is a potent and selective cannabinoid antagonist targeting the CB1 receptor. It exhibits a significantly higher affinity for the CB1 receptor compared to SR 141716A and demonstrates a remarkable 60,000-fold selectivity for CB1 over CB2. NESS 0327 effectively antagonizes WIN 55,212-2-stimulated [35S]GTPγS binding and inhibits the antinociceptive effects of WIN 55,212-2 in vivo.
Compound Description: 4-I-[3-chlorophenyl]carbamoyloxy)-2-butynyltrimethylammonium chloride (McN-A-343) is an allosteric agonist of muscarinic acetylcholine receptors (mAChRs). This compound exhibits functional selectivity and partial agonism at mAChRs, particularly the M2 subtype. McN-A-343 demonstrates a unique binding mode compared to prototypical allosteric modulators, with increased affinity at specific allosteric site mutations.
Compound Description: 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride (AC-42) is an allosteric agonist of mAChRs. [, ] Similar to McN-A-343, it acts as a functionally selective partial agonist, showing incomplete inhibition of orthosteric antagonist binding. [, ] AC-42 displays increased efficacy at specific allosteric site mutations, suggesting a distinct mode of binding compared to conventional modulators. [, ]
Compound Description: 1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1) is a novel derivative of AC-42. It functions as a more potent M1-selective allosteric agonist compared to its parent compound. 77-LH-28-1 exhibits enhanced potency at specific allosteric site mutations, reinforcing the concept of a distinct binding mode for allosteric agonists.
Compound Description: A series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives were synthesized and evaluated for their cytotoxic activity. These compounds exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells.
Compound Description: A series of six novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were designed and synthesized as potential inhibitors of thymidylate synthase (TS). [, ] These compounds contain a 5-thio substituent with various phenyl substitutions and were evaluated against several TS and dihydrofolate reductase (DHFR) enzymes. [, ] The analogues with 3',4'-dichloro and 4'-nitro substituents exhibited potent inhibition against human TS, exceeding the potency of known TS inhibitors. [, ] They also showed moderate inhibition against Toxoplasma gondii DHFR. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.